molecular formula C16H19F2NO3 B3014531 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide CAS No. 900006-44-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide

Cat. No.: B3014531
CAS No.: 900006-44-2
M. Wt: 311.329
InChI Key: AGPMDXDAXLWHNT-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spirocyclic moiety and the difluorobenzamide group imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide typically involves multiple steps. One common route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The spirocyclic moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The difluorobenzamide group can enhance binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • 1,4-dioxaspiro[4.5]decan-6-ylacrylamides

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide is unique due to the presence of both the spirocyclic and difluorobenzamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3/c17-13-5-4-11(8-14(13)18)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPMDXDAXLWHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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